Cas no 24565-03-5 (2-Amino-N-(4-anilinophenyl)benzamide)

2-Amino-N-(4-anilinophenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-Amino-N-(4-anilinophenyl)benzamide
- (2-aminophenyl)-N-[4-(phenylamino)phenyl]carboxamide
- 2-amino-N-[4-(phenylamino)phenyl]benzamide
- AC1LVECI
- ARONIS008609
- CTK7F8977
- MolPort-000-900-641
- 24565-03-5
- DTXSID00364710
- 2-Amino-N-(4-(phenylamino)phenyl)benzamide
- STL064828
- AKOS000319439
- CS-0320615
- AN-329/43248815
- MS-9686
- SCHEMBL12491782
-
- MDL: MFCD05870469
- インチ: InChI=1S/C19H17N3O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,20H2,(H,22,23)
- InChIKey: OFQVXAGDEDPCHR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N
計算された属性
- せいみつぶんしりょう: 303.137162174g/mol
- どういたいしつりょう: 303.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
2-Amino-N-(4-anilinophenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023911-1g |
2-Amino-N-(4-anilinophenyl)benzamide |
24565-03-5 | 1g |
3298.0CNY | 2021-07-05 | ||
TRC | A641120-10mg |
2-Amino-N-(4-anilinophenyl)benzamide |
24565-03-5 | 10mg |
$ 65.00 | 2022-06-07 | ||
Crysdot LLC | CD12092232-5g |
2-Amino-N-(4-(phenylamino)phenyl)benzamide |
24565-03-5 | 97% | 5g |
$704 | 2024-07-24 | |
TRC | A641120-5mg |
2-Amino-N-(4-anilinophenyl)benzamide |
24565-03-5 | 5mg |
$ 50.00 | 2022-06-07 | ||
TRC | A641120-50mg |
2-Amino-N-(4-anilinophenyl)benzamide |
24565-03-5 | 50mg |
$ 115.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023911-500mg |
2-Amino-N-(4-anilinophenyl)benzamide |
24565-03-5 | 500mg |
2144CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023911-500mg |
2-Amino-N-(4-anilinophenyl)benzamide |
24565-03-5 | 500mg |
2144.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023911-1g |
2-Amino-N-(4-anilinophenyl)benzamide |
24565-03-5 | 1g |
3298CNY | 2021-05-07 | ||
A2B Chem LLC | AF35022-500mg |
2-AMINO-N-(4-ANILINOPHENYL)BENZAMIDE |
24565-03-5 | 500mg |
$206.00 | 2024-04-20 | ||
1PlusChem | 1P00BHFY-500mg |
2-Amino-N-(4-anilinophenyl)benzamide |
24565-03-5 | 500mg |
$197.00 | 2025-02-25 |
2-Amino-N-(4-anilinophenyl)benzamide 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2-Amino-N-(4-anilinophenyl)benzamideに関する追加情報
2-Amino-N-(4-anilinophenyl)benzamide (CAS No 24565-03-5): A Comprehensive Overview
2-Amino-N-(4-anilinophenyl)benzamide, also known by its CAS registry number 24565-03-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of benzamide, featuring an amino group and an anilino-substituted phenyl group attached to the benzene ring. Its structure is characterized by the presence of an amide functional group, which plays a crucial role in its chemical reactivity and biological activity.
The molecular formula of 2-Amino-N-(4-anilinophenyl)benzamide is C17H17N3O, with a molecular weight of approximately 289.37 g/mol. The compound exists as a crystalline solid under standard conditions and is sparingly soluble in water but exhibits better solubility in organic solvents such as dichloromethane and ethanol. Its physical and chemical properties make it a suitable candidate for various applications in research and development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Amino-N-(4-anilinophenyl)benzamide through a variety of routes, including nucleophilic substitution, condensation reactions, and coupling methods. Researchers have explored the use of microwave-assisted synthesis to enhance reaction efficiency and minimize side reactions, which has proven particularly beneficial for scaling up production for industrial applications.
One of the most promising areas of research involving CAS No 24565-03-5 is its potential as a bioactive molecule. Studies have demonstrated that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a valuable candidate for drug discovery programs targeting chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Additionally, recent investigations have highlighted its ability to modulate key enzymes involved in cellular signaling pathways, further underscoring its therapeutic potential.
In the field of materials science, 2-Amino-N-(4-anilinophenyl)benzamide has been investigated for its role in the development of advanced materials such as polymeric films and sensors. Its ability to form hydrogen bonds with other molecules makes it an ideal component for creating stimuli-responsive materials that can respond to environmental changes such as temperature or pH levels.
The application of CAS No 24565-03-5 in pharmaceuticals has also been explored through preclinical studies. Researchers have reported that this compound demonstrates selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent. Furthermore, its ability to inhibit the growth of multidrug-resistant bacterial strains has positioned it as a promising candidate for developing novel antibiotics.
From an environmental perspective, 2-Amino-N-(4-anilinophenyl)benzamide has been studied for its biodegradability and ecotoxicological effects. Research indicates that under aerobic conditions, the compound undergoes microbial degradation within a relatively short timeframe, reducing its environmental footprint compared to other synthetic chemicals.
In conclusion, CAS No 24565-03-5, or 2-Amino-N-(4-anilinophenyl)benzamide, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application studies, position it as a key molecule for future research and development efforts.
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